molecular formula C19H14Cl2N4S B7833714 4-(4-CHLOROPHENYL)-6-{[(4-CHLOROPHENYL)METHYL]AMINO}-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE

4-(4-CHLOROPHENYL)-6-{[(4-CHLOROPHENYL)METHYL]AMINO}-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE

Cat. No.: B7833714
M. Wt: 401.3 g/mol
InChI Key: XKIWLNUIUQEFCM-UHFFFAOYSA-N
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Description

4-(4-CHLOROPHENYL)-6-{[(4-CHLOROPHENYL)METHYL]AMINO}-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE is a synthetic organic compound belonging to the pyrimidine family. This compound is characterized by the presence of chlorinated benzyl and phenyl groups, a methylthio group, and a nitrile group attached to the pyrimidine ring. It has garnered interest in scientific research due to its potential biological activities and applications in various fields.

Properties

IUPAC Name

4-(4-chlorophenyl)-6-[(4-chlorophenyl)methylamino]-2-methylsulfanylpyrimidine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14Cl2N4S/c1-26-19-24-17(13-4-8-15(21)9-5-13)16(10-22)18(25-19)23-11-12-2-6-14(20)7-3-12/h2-9H,11H2,1H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKIWLNUIUQEFCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=C(C(=N1)NCC2=CC=C(C=C2)Cl)C#N)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14Cl2N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-CHLOROPHENYL)-6-{[(4-CHLOROPHENYL)METHYL]AMINO}-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the condensation of appropriate aldehydes, amines, and thiourea under acidic or basic conditions.

    Introduction of Chlorinated Benzyl and Phenyl Groups: The chlorinated benzyl and phenyl groups can be introduced through nucleophilic substitution reactions using chlorinated benzyl halides and phenyl halides.

    Attachment of the Methylthio Group: The methylthio group can be introduced via a nucleophilic substitution reaction using methylthiol or its derivatives.

    Formation of the Nitrile Group: The nitrile group can be introduced through a dehydration reaction of an amide precursor or through direct cyanation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-CHLOROPHENYL)-6-{[(4-CHLOROPHENYL)METHYL]AMINO}-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The chlorinated benzyl and phenyl groups can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, catalytic hydrogenation.

    Substitution: Amines, thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted benzyl and phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-CHLOROPHENYL)-6-{[(4-CHLOROPHENYL)METHYL]AMINO}-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-2-(4-chlorophenyl)-6-(methylthio)pyrimidine-5-carbonitrile
  • 4-Amino-2-(4-chlorophenyl)-6-(methylsulfanyl)-5-pyrimidinecarbonitrile

Uniqueness

4-(4-CHLOROPHENYL)-6-{[(4-CHLOROPHENYL)METHYL]AMINO}-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE is unique due to the presence of both chlorinated benzyl and phenyl groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds

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